molecular formula C18H26OSi2 B12614031 Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane CAS No. 648428-54-0

Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane

Cat. No.: B12614031
CAS No.: 648428-54-0
M. Wt: 314.6 g/mol
InChI Key: GFKMUMRODFQCEF-UHFFFAOYSA-N
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Description

Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane is a tetra-substituted silane featuring a silicon atom bonded to two methyl groups, one phenyl group, and a substituted methyl group. The substituted methyl group carries both a phenyl and a trimethylsilyloxy moiety, resulting in the structural formula Si(CH₃)₂(C₆H₅)(CH(C₆H₅)(O-Si(CH₃)₃)). This compound’s molecular formula is C₁₈H₂₆OSi₂, with a molecular weight of 314.17 g/mol.

Properties

CAS No.

648428-54-0

Molecular Formula

C18H26OSi2

Molecular Weight

314.6 g/mol

IUPAC Name

dimethyl-phenyl-[phenyl(trimethylsilyloxy)methyl]silane

InChI

InChI=1S/C18H26OSi2/c1-20(2,3)19-18(16-12-8-6-9-13-16)21(4,5)17-14-10-7-11-15-17/h6-15,18H,1-5H3

InChI Key

GFKMUMRODFQCEF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(C1=CC=CC=C1)[Si](C)(C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane typically involves the reaction of phenylsilane derivatives with trimethylsilylating agents. One common method is the reaction of phenyl(dimethyl)silane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Trimethylsilyl chloride, trimethylsilyl trifluoromethanesulfonate; reactions often conducted in the presence of a base.

Major Products Formed

    Oxidation: Formation of silanol or siloxane derivatives.

    Reduction: Production of silane or siloxane compounds.

    Substitution: Generation of various organosilicon compounds with different functional groups.

Scientific Research Applications

Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane has a wide range of applications in scientific research:

    Chemistry: Used as a silylating agent in organic synthesis to protect hydroxyl groups and enhance the volatility of compounds for gas chromatography.

    Biology: Employed in the modification of biomolecules to improve their stability and solubility.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites on molecules during chemical reactions. This allows for selective reactions to occur without interference from other functional groups. The compound’s large molecular volume and chemical inertness also contribute to its effectiveness in various applications.

Comparison with Similar Compounds

Research Findings and Key Studies

Copolymer Synthesis : Allyl(dimethyl)(phenyl)silane forms propylene copolymers with distinct NMR signals for phenyl (δ 7.1–7.3 ppm) and Si-CH₃ (δ 0.1 ppm), demonstrating successful incorporation into polymers .

Silylation Reactions : Trimethylsilyl ethers, like those in , are stable under acidic conditions but cleaved by fluoride ions (e.g., TBAF), a trait shared by the target compound’s silyloxy group .

Steric Effects: Bulky substituents in bis(imino)pyridine ligands reduce catalytic activity in propylene polymerization, suggesting the target’s substituents may similarly modulate reactivity in catalytic systems .

Biological Activity

Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane, an organosilicon compound, has garnered attention for its unique structural properties and potential biological activities. This article delves into its synthesis, chemical behavior, and biological implications based on diverse research findings.

Chemical Structure and Properties

This compound features a complex arrangement that includes:

  • Dimethyl groups : Enhancing solubility and reactivity.
  • Phenyl groups : Contributing to its aromatic character.
  • Trimethylsilyl ether : Known for improving stability and bioavailability.

The presence of the trimethylsilyl group often enhances the compound's solubility in organic solvents, which is crucial for its biological applications.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reactions with silyl chlorides : Often using dimethyl-phenyl-silyl chloride in an inert atmosphere.
  • Solvents : Commonly performed in tetrahydrofuran (THF) to prevent side reactions.
  • Purification techniques : Such as distillation or recrystallization to obtain pure compounds.

Case Studies

  • Anticancer Activity :
    • Research indicates that organosilicon compounds can inhibit the growth of various cancer cell lines. For instance, compounds with similar silyl functionalities have demonstrated significant inhibitory effects on gastric cancer cells while sparing normal gastric epithelial cells .
    • A study highlighted that silane derivatives can induce apoptosis in cancer cells, suggesting a mechanism whereby these compounds may disrupt cellular proliferation pathways.
  • Biocompatibility in Drug Delivery :
    • This compound is being explored for its potential use in drug delivery systems due to its biocompatibility and ability to modify biomolecules for enhanced stability .

The biological activity of organosilicon compounds like this compound is thought to involve:

  • Formation of silyl intermediates : These intermediates can interact with various biological targets, enhancing the compound's reactivity.
  • Catalytic roles : The silicon atoms can form strong bonds with oxygen and other elements, facilitating diverse chemical transformations that may impact biological systems.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related silanes is provided:

Compound NameStructureUnique Features
tert-Butyldimethylsilyl chlorideR-Si(CH₃)₂ClCommon silylation reagent; lacks aromatic character
Trimethylsilyl ether derivativesR-O-Si(CH₃)₃More volatile but less stable than tert-butyl variants
Phenyl(trimethyl)silanePh-Si(CH₃)₃Lacks bulky tert-butyl group; less sterically hindered

This table illustrates how this compound stands out due to its combination of a bulky phenolic structure and trimethylsilyl ether functionality, which enhances both stability and reactivity profiles suitable for specific applications.

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